5-(2-Bromoethenyl)-1-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione
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Overview
Description
Preparation Methods
The synthesis of GR-95168 involves the preparation of a mother liquor by dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL . If higher concentrations are required, adjustments in the solvent volume are necessary. Industrial production methods for GR-95168 are not extensively documented, but the compound is available for research purposes from various suppliers .
Chemical Reactions Analysis
GR-95168 undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents, but specific conditions and products are not extensively studied.
Substitution: GR-95168 can undergo substitution reactions, particularly involving its bromine atom, leading to various derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
GR-95168 has several scientific research applications, including:
Virology: It is used to study herpes simplex virus infections type 1 and type 2.
Cancer Research: The compound has been evaluated for its activity against herpes simplex virus replication in gastric cancer cell lines.
Radiation Oncology: GR-95168 has been used to enhance the radiation response of herpes simplex virus thymidine kinase transduced gliosarcoma cells.
Mechanism of Action
GR-95168 exerts its antiviral effects by inhibiting DNA-directed DNA polymerase . This inhibition prevents the replication of viral DNA, thereby reducing the proliferation of the virus. The compound specifically targets the thymidine kinase of herpes simplex virus, which is essential for viral DNA synthesis .
Comparison with Similar Compounds
GR-95168 is similar to other antiviral compounds such as brivudine (BVDU) and carbocyclic 5-iodo-2’-deoxyuridine (C-IDU) . GR-95168 is unique in its specific interaction with the thymidine kinase of herpes simplex virus type 1 and type 2 . Other similar compounds include:
Brivudine (BVDU): Another antiviral compound used for herpes simplex virus infections.
Carbocyclic 5-iodo-2’-deoxyuridine (C-IDU): A compound with similar antiviral properties.
GR-95168 stands out due to its specific chiral form and its unique biological activity against both enantiomers of the herpes simplex virus .
Properties
Molecular Formula |
C12H15BrN2O4 |
---|---|
Molecular Weight |
331.16 g/mol |
IUPAC Name |
5-(2-bromoethenyl)-1-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H15BrN2O4/c13-2-1-7-5-15(12(19)14-11(7)18)9-3-8(6-16)10(17)4-9/h1-2,5,8-10,16-17H,3-4,6H2,(H,14,18,19) |
InChI Key |
KAVDAMFOTJIBCK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(C1CO)O)N2C=C(C(=O)NC2=O)C=CBr |
Origin of Product |
United States |
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